Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
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Overview
Description
Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate is a complex organic compound belonging to the pyrano[4,3-c]pyrazole family. This compound is characterized by its unique molecular structure, which includes a pyrano ring fused to a pyrazole ring, and an ethyl ester group attached to the carboxylate moiety. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate typically involves multicomponent reactions. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate and a suitable aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate pyrazole ring, followed by the addition of a pyrano ring.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and pH. Catalysts such as acids or bases may be employed to enhance the reaction rate and yield. The process is optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrano[4,3-c]pyrazoles.
Scientific Research Applications
Chemistry: In chemistry, Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its structural similarity to natural compounds allows it to interact with biological targets, making it a candidate for drug discovery.
Medicine: In medicine, this compound is being investigated for its therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory, antioxidant, and anticancer activities. Further research is needed to fully understand its medicinal potential.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate: Similar structure but with different substituents on the pyrano ring.
Uniqueness: this compound stands out due to its ethyl ester group, which imparts unique chemical properties compared to its methyl ester counterpart. This difference can influence its reactivity, solubility, and biological activity.
Biological Activity
Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C₉H₁₃N₃O₃
Molecular Weight : 197.22 g/mol
SMILES : CCOC(=O)C1=C(C(=C(C=N1)C(=O)OCC)C)N
InChIKey : GPRVTGXMHAXWRK-UHFFFAOYSA-N
The compound features a pyrazole moiety, which is known for various biological activities including anti-inflammatory and anticancer properties. The structural complexity of this compound allows for diverse interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds with similar structures to this compound have shown promising results against various cancer cell lines:
- MCF7 (Breast Cancer) : Compounds similar to this pyrazole exhibited IC₅₀ values ranging from 0.01 µM to 0.46 µM against MCF7 cells, indicating strong cytotoxic effects .
- A549 (Lung Cancer) : Other derivatives showed significant growth inhibition with IC₅₀ values around 26 µM .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been investigated. This compound may exhibit similar effects as other pyrazole compounds that inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the pyrazole ring significantly influence the biological activity of these compounds. Substituents at specific positions can enhance potency and selectivity towards particular biological targets:
- Substituent Effects : The presence of methyl or ethyl groups at certain positions on the pyrazole ring has been associated with increased inhibitory activity against cancer cell lines .
- Hydrophobic Interactions : The hydrophobic nature of the ethyl group may enhance membrane permeability and interaction with cellular targets .
Study 1: Synthesis and Evaluation
In a study focusing on the synthesis of pyrazole derivatives, researchers synthesized this compound and evaluated its anticancer properties using MTT assays against various cell lines. The findings indicated a significant reduction in cell viability at micromolar concentrations.
Study 2: In Silico Analysis
An in silico docking study was conducted to predict the binding affinity of this compound to key enzymes involved in cancer progression. The results showed favorable binding interactions with targets such as Aurora-A kinase and CDK2 .
Properties
IUPAC Name |
ethyl 2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-3-15-10(13)9-7-6-14-5-4-8(7)11-12(9)2/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZITFSXEQFSFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2COCCC2=NN1C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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